molecular formula C26H23FN8O B608067 IITZ-01

IITZ-01

货号: B608067
分子量: 482.5 g/mol
InChI 键: XGEDDGLPNSLBFE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IITZ-01 是一种新型、有效的溶酶体自噬抑制剂。 它在体外和体内都表现出显著的单药抗肿瘤功效,尤其是在三阴性乳腺癌中 。自噬是一种细胞过程,通过将受损的细胞器和长寿蛋白传递到溶酶体中进行降解,从而回收这些物质。 在癌细胞中,自噬在生存、增殖和抵抗代谢和化疗压力方面起着至关重要的作用 .

生化分析

Biochemical Properties

IITZ-01 exhibits potent lysosomotropic properties with autophagy inhibitory action . It enhances autophagosome accumulation but inhibits autophagosomal degradation by impairing lysosomal function . This results in the inhibition of autophagy, a homeostatic process that recycles damaged organelles and long-lived proteins by delivering them in double-membrane vesicles to lysosomes for degradation .

Cellular Effects

This compound has been found to have a significant impact on various types of cells and cellular processes. It induces mitochondrial damage in BMDM cells, resulting in an increase in intracellular mROS . This can activate the NLRP3 inflammasome . Furthermore, this compound also abolishes mitochondrial membrane potential and triggers apoptosis through the mitochondria-mediated pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its specific accumulation in lysosomes, leading to their deacidification and the inhibition of maturation of lysosomal enzymes . This results in lysosomal dysfunction and the inhibition of autophagy . Furthermore, this compound is a specific agonist of the NLRP3 inflammasome . Its activation of the NLRP3 inflammasome is dependent on mitochondrial damage and mROS accumulation .

Temporal Effects in Laboratory Settings

Treatment with this compound results in the vacuolated appearance of cells due to its specific accumulation in lysosomes . Over time, this leads to the inhibition of autophagy

Metabolic Pathways

Its role as an autophagy inhibitor suggests that it may interact with enzymes and cofactors involved in this process .

Transport and Distribution

This compound is a lysosomotropic molecule, meaning it specifically accumulates in lysosomes . This suggests that it may interact with transporters or binding proteins that direct it to this subcellular location.

Subcellular Localization

As a lysosomotropic molecule, this compound is localized in lysosomes . Its accumulation in these organelles leads to their deacidification and dysfunction, ultimately resulting in the inhibition of autophagy .

准备方法

IITZ-01 的合成涉及多个步骤,从市售的起始原料开始。合成路线通常包括通过各种化学反应(如亲核取代、环化和官能团转化)形成关键中间体。 最终产品通过重结晶或色谱等纯化工艺获得 。工业生产方法可能涉及优化这些合成路线,以提高产量和纯度,同时降低成本和环境影响。

化学反应分析

IITZ-01 经历了几种类型的化学反应,包括:

科学研究应用

IITZ-01 具有广泛的科学研究应用,包括:

生物活性

IITZ-01 is a novel compound recognized for its potent biological activities, particularly as a lysosomotropic autophagy inhibitor. Its mechanisms of action have been extensively studied in various cancer cell lines, revealing significant implications for cancer therapy.

This compound primarily functions by inhibiting autophagy, a cellular process that can protect cancer cells from stress and chemotherapy. This compound has been shown to:

  • Sensitize Cancer Cells : this compound enhances the sensitivity of cancer cells, particularly renal, lung, and breast carcinoma cells, to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis. This is achieved through the upregulation of DR5 (death receptor 5) and the downregulation of survivin, an anti-apoptotic protein .
  • Modulate Apoptosis-Related Proteins : The treatment with this compound leads to significant changes in the expression levels of various apoptosis-related proteins. While survivin is downregulated, DR5 is upregulated, contributing to increased apoptotic signaling in treated cells .

Key Findings from Research Studies

The following table summarizes critical findings regarding the biological activity of this compound:

Study Cell Lines Effects Observed Mechanism
Caki-1, ACHNIncreased TRAIL-induced apoptosisUpregulation of DR5 and downregulation of survivin
MDA-MB-231 (breast)Potent cytotoxic activityInhibition of autophagy and induction of apoptosis
Various cancer typesInhibition of mitochondrial membrane potentialTriggering apoptosis through mitochondrial pathways
Triple-negative breastSingle-agent antitumor efficacyAutophagy inhibition leading to enhanced therapeutic effects

Case Studies and Experimental Evidence

  • TRAIL Sensitivity Enhancement : In experiments with Caki-1 and ACHN cells, this compound was found to significantly increase TRAIL sensitivity. The combination treatment led to higher levels of apoptosis compared to controls, indicating that this compound effectively primes cancer cells for death signals .
  • Protein Expression Analysis : Western blotting techniques revealed that this compound treatment resulted in the downregulation of survivin while increasing DR5 levels. This alteration in protein expression is crucial for promoting apoptosis in cancer cells .
  • In Vivo Efficacy : In vivo studies demonstrated that this compound exhibits superior anticancer efficacy in xenograft models, particularly in triple-negative breast cancer (TNBC). The compound's ability to inhibit autophagy was linked to its enhanced therapeutic effects against tumor growth .

属性

IUPAC Name

4-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN8O/c27-18-7-11-20(12-8-18)29-25-32-24(33-26(34-25)35-13-15-36-16-14-35)28-19-9-5-17(6-10-19)23-30-21-3-1-2-4-22(21)31-23/h1-12H,13-16H2,(H,30,31)(H2,28,29,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEDDGLPNSLBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IITZ-01
Reactant of Route 2
IITZ-01
Reactant of Route 3
Reactant of Route 3
IITZ-01
Reactant of Route 4
Reactant of Route 4
IITZ-01
Reactant of Route 5
Reactant of Route 5
IITZ-01
Reactant of Route 6
Reactant of Route 6
IITZ-01

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。